molecular formula C21H32O B14607727 1-[(3,7-Dimethyldodeca-2,6-dien-1-YL)oxy]-4-methylbenzene CAS No. 58509-29-8

1-[(3,7-Dimethyldodeca-2,6-dien-1-YL)oxy]-4-methylbenzene

Katalognummer: B14607727
CAS-Nummer: 58509-29-8
Molekulargewicht: 300.5 g/mol
InChI-Schlüssel: ZCMHYQOWGASYQB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[(3,7-Dimethyldodeca-2,6-dien-1-YL)oxy]-4-methylbenzene is an organic compound with a complex structure that includes a benzene ring substituted with a 3,7-dimethyldodeca-2,6-dien-1-yl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3,7-Dimethyldodeca-2,6-dien-1-YL)oxy]-4-methylbenzene typically involves the reaction of 4-methylphenol with 3,7-dimethyldodeca-2,6-dien-1-ol under specific conditions. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, to facilitate the formation of the ether linkage.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are mixed and passed through a reactor containing the acid catalyst. The reaction mixture is then purified through distillation or chromatography to isolate the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

1-[(3,7-Dimethyldodeca-2,6-dien-1-YL)oxy]-4-methylbenzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the double bonds in the dodeca-2,6-dien-1-yl group to single bonds, resulting in a saturated compound.

    Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is often used for reduction reactions.

    Substitution: Nitration can be carried out using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄).

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of saturated hydrocarbons.

    Substitution: Formation of nitro or halogenated derivatives of the benzene ring.

Wissenschaftliche Forschungsanwendungen

1-[(3,7-Dimethyldodeca-2,6-dien-1-YL)oxy]-4-methylbenzene has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-[(3,7-Dimethyldodeca-2,6-dien-1-YL)oxy]-4-methylbenzene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Hexadecanoic acid, (2E)-3,7-dimethyl-2,6-octadien-1-yl ester
  • Tetradecanoic acid, (2E)-3,7-dimethyl-2,6-octadien-1-yl ester
  • Dimethyl (bis { [ (2E,6E)-3,7,11-trimethyldodeca-2,6,10-trien-1-yl]oxy})silane

Uniqueness

1-[(3,7-Dimethyldodeca-2,6-dien-1-YL)oxy]-4-methylbenzene is unique due to its specific substitution pattern and the presence of both a benzene ring and a long aliphatic chain with multiple double bonds. This combination of structural features imparts distinct chemical and physical properties, making it valuable for various applications.

Eigenschaften

CAS-Nummer

58509-29-8

Molekularformel

C21H32O

Molekulargewicht

300.5 g/mol

IUPAC-Name

1-(3,7-dimethyldodeca-2,6-dienoxy)-4-methylbenzene

InChI

InChI=1S/C21H32O/c1-5-6-7-9-18(2)10-8-11-19(3)16-17-22-21-14-12-20(4)13-15-21/h10,12-16H,5-9,11,17H2,1-4H3

InChI-Schlüssel

ZCMHYQOWGASYQB-UHFFFAOYSA-N

Kanonische SMILES

CCCCCC(=CCCC(=CCOC1=CC=C(C=C1)C)C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.